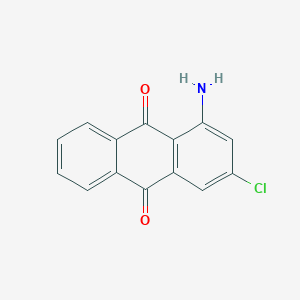

1-Amino-3-chloroanthracene-9,10-dione

描述

General Significance of Anthraquinone (B42736) Derivatives in Chemical Sciences

Anthraquinone derivatives are a class of compounds with profound importance in chemical sciences, primarily due to their versatile applications. manchesterorganics.comnih.gov Historically and currently, their most prominent role is in the dye and pigment industry, where their stable, highly conjugated structure provides intense and lasting colors ranging from yellow to blue. pragna-group.com Many synthetic and natural dyes, including the historic alizarin (B75676), are based on the anthraquinone core.

Beyond coloration, these compounds are crucial in various industrial processes. For instance, certain anthraquinone derivatives are used as catalysts in the production of hydrogen peroxide and as digester additives in the paper and pulp industry to enhance the delignification process. pragna-group.com

The chemical reactivity of the anthraquinone nucleus, including its ability to undergo redox reactions and various substitution reactions, makes it a valuable building block in organic synthesis. researchgate.net Furthermore, the rigid and planar structure of anthraquinones allows them to intercalate with DNA, a property that has spurred extensive research into their biological activities. This has led to the discovery of derivatives with significant pharmacological properties, including antimicrobial, antifungal, anti-inflammatory, and notably, anticancer activities. nih.gov

Importance and Research Focus on Amino-Substituted Anthraquinones

The introduction of amino groups onto the anthraquinone skeleton gives rise to aminoanthraquinones, a particularly important subclass of derivatives with distinct properties and expanded applications. researchgate.net The presence of the electron-donating amino group significantly alters the electronic properties of the anthraquinone system, which has important photophysical consequences. ifmmi.com

Aminoanthraquinones are widely used as disperse dyes for synthetic fibers and have been subjects of research for their use as molecular probes and electron acceptors in photochemistry. ifmmi.com Recent studies have highlighted their potential as efficient photoinitiators for the polymerization of alkene monomers, with applications in technologies like lithography and 3D printing. ifmmi.com

In the realm of medicinal chemistry, amino-substituted anthraquinones are a major focus. They are key structural motifs in a number of compounds investigated for their potent biological activities. manchesterorganics.comnih.gov Research has demonstrated that these derivatives can exhibit significant antiproliferative activity against various cancer cell lines, sometimes with lower toxicity to normal cells compared to other antitumor agents. nih.govresearchgate.net The synthesis of novel aminoanthraquinone derivatives is an active area of research, with studies exploring their potential as neuroprotective and antidepressant agents by targeting enzymes like monoamine oxidase (MAO). researchgate.net

Overview of the Chemical Compound's Research Scope

1-Amino-3-chloroanthracene-9,10-dione, identified by the CAS number 24305-50-8, is a specific isomer within the family of amino-chloro-substituted anthraquinones. bldpharm.com While it is available from commercial suppliers as an organic building block for chemical synthesis, a review of publicly available scientific literature indicates that this particular compound has not been a subject of extensive, specific research. bldpharm.com

The research landscape for closely related isomers, however, is quite active. For instance, isomers like 1-amino-2-chloroanthraquinone, 1-amino-5-chloroanthraquinone (B91124), and 1-amino-8-chloroanthraquinone (B8804310) are more frequently documented as intermediates in the synthesis of dyes and pigments or as subjects of chemical and biological studies. ontosight.ainist.govcymitquimica.comcymitquimica.commolbase.com The specific positioning of the amino and chloro groups on the anthraquinone ring profoundly influences the compound's chemical properties, including its color, solubility, and reactivity, as well as its biological activity.

Given the established importance of related aminoanthraquinone derivatives in materials science and medicinal chemistry, the research scope for this compound could potentially involve its use as a precursor for novel dyes or as a scaffold for synthesizing new biologically active molecules. However, dedicated studies focusing on its unique properties and applications are not prominent in current research literature.

Structure

3D Structure

属性

分子式 |

C14H8ClNO2 |

|---|---|

分子量 |

257.67 g/mol |

IUPAC 名称 |

1-amino-3-chloroanthracene-9,10-dione |

InChI |

InChI=1S/C14H8ClNO2/c15-7-5-10-12(11(16)6-7)14(18)9-4-2-1-3-8(9)13(10)17/h1-6H,16H2 |

InChI 键 |

XEONODGQEFLDTL-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC(=C3)Cl)N |

产品来源 |

United States |

Synthetic Methodologies for 1 Amino 3 Chloroanthracene 9,10 Dione and Its Analogues

Established General Synthetic Routes for Anthraquinones

The fundamental anthraquinone (B42736) skeleton can be constructed through several classical methods, each offering distinct advantages depending on the desired substitution pattern and available starting materials.

Oxidation Pathways

One of the most direct methods for synthesizing 9,10-anthraquinone is the oxidation of anthracene (B1667546). wikipedia.orgbritannica.com This process typically employs strong oxidizing agents to transform the central aromatic ring of anthracene into a quinone system. youtube.com

General Reaction for Oxidation of Anthracene to Anthraquinone

| Oxidizing Agent | Typical Conditions | Reference |

| Chromic Acid (CrO₃/H₂SO₄) | Glacial acetic acid, heating | youtube.com |

| Ammonium Cerium(IV) Nitrate (B79036) | Tetrahydrofuran/water, room temp | oc-praktikum.de |

This method is highly effective for producing the parent anthraquinone but is less suitable for the direct synthesis of substituted analogues unless the corresponding substituted anthracene is readily available.

Friedel-Crafts Reaction Approaches

The Friedel-Crafts acylation provides a versatile and widely used route to anthraquinones, particularly for those with substituents on one of the outer rings. wikipedia.orgbritannica.com The most common approach involves the reaction of phthalic anhydride (B1165640) with an aromatic substrate, such as benzene (B151609), in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). nih.govacs.org

The reaction proceeds in two main stages:

Acylation: Phthalic anhydride acylates the benzene ring to form an o-benzoylbenzoic acid intermediate.

Cyclization: The intermediate is then cyclized under dehydrating conditions, usually with hot concentrated sulfuric acid, to yield the anthraquinone ring system. nih.govroyalsocietypublishing.org

General Scheme for Friedel-Crafts Synthesis of Anthraquinone

This method's primary advantage is its ability to generate substituted anthraquinones by using substituted benzenes or phthalic anhydrides. acs.orgresearchgate.net For instance, reacting phthalic anhydride with toluene (B28343) would lead to the formation of 2-methylanthraquinone. However, the reaction can sometimes yield mixtures of isomers, and the harsh acidic conditions of the cyclization step may not be compatible with sensitive functional groups. royalsocietypublishing.orgtandfonline.com

| Reactants | Catalyst/Conditions | Product | Reference |

| Phthalic anhydride + Benzene | 1. AlCl₃ 2. H₂SO₄, heat | Anthraquinone | wikipedia.org |

| Phthalic anhydride + Toluene | Alum, water | 2-Methylanthraquinone | tandfonline.com |

| Phthalic anhydride + Isopropylbenzenes | AlCl₃, H₂SO₄ | Isopropyl-substituted anthraquinones | nih.govroyalsocietypublishing.org |

Diels-Alder Reaction Strategies

The Diels-Alder reaction offers a powerful strategy for constructing the central ring of the anthraquinone system with good control over regiochemistry. wikipedia.org This [4+2] cycloaddition reaction typically involves a naphthoquinone (acting as the dienophile) and a substituted 1,3-butadiene (B125203) (acting as the diene). royalsocietypublishing.org

The initial cycloaddition forms a tetracyclic intermediate, which is then aromatized, often through an oxidative dehydrogenation step, to yield the final anthraquinone product. royalsocietypublishing.orgrsc.org

General Scheme for Diels-Alder Synthesis of Anthraquinones

This strategy is particularly valuable for synthesizing complex, highly substituted anthraquinones that are difficult to access through other routes. royalsocietypublishing.orgresearchgate.net The regioselectivity of the reaction is governed by the electronic and steric properties of the substituents on both the diene and the dienophile. acs.org

| Dienophile | Diene | Key Features | Reference |

| 1,4-Naphthoquinone | Butadiene | Forms the basic anthraquinone skeleton | wikipedia.org |

| Substituted Naphthoquinones | Functionalized Dienes | Allows for the synthesis of highly substituted hydroanthraquinones | royalsocietypublishing.org |

| 1,4-Anthraquinones | Various Dienes | Used to build anthracyclinone analogues | rsc.org |

Targeted Synthesis of Substituted Anthraquinones

To synthesize a specific molecule like 1-Amino-3-chloroanthracene-9,10-dione, functional groups must be introduced onto the pre-formed anthraquinone core. This is typically achieved through electrophilic or nucleophilic substitution reactions.

Strategies for Introducing Amino and Halogen Functionalities

The introduction of amino and halogen groups is crucial for tuning the electronic properties and color of anthraquinone dyes.

Halogenation: Halogen atoms are typically introduced via electrophilic substitution reactions. Direct chlorination or bromination of the anthraquinone nucleus can be achieved, though the reaction conditions often need to be carefully controlled to manage selectivity. colab.ws For instance, chloroanthraquinones can be prepared from anthraquinonesulfonic acids by heating with a chlorate (B79027) and hydrochloric acid. rsc.orgorgsyn.org Another method involves the replacement of a nitro group with a chlorine atom using reagents like tetrachlorophenylphosphine. google.comgoogle.com

Amination: The amino group can be introduced through several methods. A common industrial process is the nucleophilic substitution of a sulfonate group (from a sulfonated anthraquinone) with ammonia (B1221849) or an amine. wikipedia.orgmdpi.com This reaction, known as the Bucherer reaction or a related variant, is often catalyzed by a sulfite. Another route involves the reduction of a nitroanthraquinone, which is itself prepared by nitration of the parent anthraquinone. google.comchemicalbook.com Direct amination can also be achieved through nucleophilic substitution of a halogen atom, particularly if the halogen is activated by other substituents on the ring. nih.gov

| Functionalization | Reagent/Method | Precursor | Reference |

| Chlorination | Sodium Chlorate / HCl | Anthraquinone-α-sulfonic acid | orgsyn.org |

| Tetrachlorophenylphosphine | Nitroanthraquinone | google.comgoogle.com | |

| Free Chlorine Gas | Hydroxyanthraquinones in nitrobenzene | google.com | |

| Amination | Ammonia | Anthraquinonesulfonic acid | wikipedia.org |

| Sodium Hydrosulfide (reduction) | Nitroanthraquinone | chemicalbook.com | |

| Butylamine (B146782) / PhI(OAc)₂ | Dihydroxyanthraquinone derivatives | nih.gov |

To synthesize this compound, a multi-step sequence would be required. This could involve, for example, the nitration and chlorination of anthraquinone, followed by selective reduction of the nitro group. The precise order of these steps would be critical to achieving the desired 1,3-substitution pattern due to the directing effects of the substituents.

Advanced Functionalization Methodologies for Anthraquinones

Modern synthetic organic chemistry offers more sophisticated tools for the functionalization of aromatic systems, including the anthraquinone core. These methods provide novel pathways for creating C-C and C-heteroatom bonds with high precision.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, have become powerful methods for functionalizing the anthraquinone skeleton. colab.wsresearchgate.net These reactions typically involve the coupling of a halogenated or triflated anthraquinone with a suitable coupling partner, such as a boronic acid (Suzuki) or an amine (Buchwald-Hartwig). researchgate.net These methods allow for the site-specific introduction of a wide variety of aryl, alkyl, and amino groups, enabling the synthesis of complex derivatives that are inaccessible through classical methods. researchgate.netyoutube.com For example, chloroanthraquinones have been shown to undergo facile Suzuki cross-coupling with phenyl boronic acids. researchgate.net

C-H Activation/Functionalization: Direct C-H activation is an emerging and highly atom-economical strategy for modifying the anthraquinone nucleus. colab.wsrsc.org This approach avoids the need for pre-functionalization (e.g., halogenation) and instead directly converts a C-H bond into a C-C or C-heteroatom bond. researchgate.net Transition metal catalysts, often from the ruthenium or rhodium families, can direct the functionalization to a specific position, frequently guided by a nearby directing group, such as a carbonyl. nih.gov This methodology has been used for the arylation of unsubstituted anthraquinone using a ruthenium catalyst and arylboronic esters. colab.ws These advanced techniques are expanding the toolkit available for creating novel and highly functionalized anthraquinone derivatives. researchgate.net

| Methodology | Catalyst | Reactants | Key Feature | Reference |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | Chloroanthraquinone + Phenylboronic acid | Forms a C-C bond, replacing Cl with a phenyl group | researchgate.net |

| Buchwald-Hartwig Amination | Palladium Catalyst | Halogenated Anthraquinone + Amine | Forms a C-N bond | youtube.com |

| C-H Arylation | RuH₂(CO)(PPh₃)₃ | Anthraquinone + Arylboronic ester | Direct functionalization of a C-H bond to a C-C bond | colab.ws |

Carbon-Carbon Bond Formation

The construction of the fundamental anthraquinone skeleton primarily relies on carbon-carbon bond-forming reactions, most notably the Friedel-Crafts acylation followed by intramolecular cyclization.

A common approach involves the reaction of phthalic anhydride with a substituted benzene derivative in the presence of a Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃). royalsocietypublishing.orgresearchgate.net This intermolecular Friedel-Crafts acylation forms a 2-benzoylbenzoic acid intermediate. Subsequent intramolecular cyclization of this intermediate, typically promoted by strong acids like sulfuric acid or oleum (B3057394), yields the tricyclic anthraquinone core. royalsocietypublishing.org The regioselectivity of the initial acylation and the final cyclization is influenced by the nature and position of the substituents on the benzene ring. royalsocietypublishing.org

For instance, the synthesis of isopropyl-substituted anthraquinones via Friedel-Crafts acylation of isopropyl-substituted benzenes with phthalic anhydride has been reported to sometimes yield mixtures of products due to migration or loss of the isopropyl groups under the reaction conditions. royalsocietypublishing.org

More advanced methods include palladium-catalyzed dual acylation protocols, which offer a one-pot synthesis of anthraquinones from aromatic aldehydes and o-iodoesters, avoiding the use of toxic carbon monoxide gas. thieme.debeilstein-journals.org Other strategies involve Diels-Alder reactions followed by intramolecular Friedel-Crafts cyclization to construct the anthraquinone framework. beilstein-journals.org

The Mannich reaction represents another method for C-C bond formation, particularly for introducing aminoalkyl substituents onto the anthraquinone ring, although it is typically only effective for anthraquinones bearing strong activating groups. colab.ws

Table 1: Examples of Carbon-Carbon Bond Formation Reactions in Anthraquinone Synthesis

| Reaction Type | Reactants | Catalyst/Reagents | Product Type | Reference |

|---|---|---|---|---|

| Friedel-Crafts Acylation & Cyclization | Phthalic anhydride, Substituted benzene | AlCl₃, H₂SO₄/Oleum | Substituted Anthraquinone | royalsocietypublishing.org |

| Palladium-Catalyzed Dual Acylation | Aromatic aldehyde, o-Iodoester | Pd catalyst, H₂SO₄ | Substituted Anthraquinone | thieme.debeilstein-journals.org |

| Diels-Alder/Friedel-Crafts Cyclization | 1,3-Diene, Aroyl-substituted propiolate | ZnI₂, DDQ, H₂SO₄ | Substituted Anthraquinone | beilstein-journals.org |

Carbon-Nitrogen Bond Formation

The introduction of the crucial amino group onto the anthraquinone scaffold is a key step in the synthesis of this compound and its analogues. Several methods are employed for this transformation.

One of the most common methods is the ammonolysis of a haloanthraquinone, where a halogen atom on the anthraquinone ring is displaced by an amino group upon treatment with ammonia or an amine. wikipedia.org This nucleophilic aromatic substitution reaction is often carried out at elevated temperatures and pressures.

The Ullmann condensation (or Ullmann coupling) is another powerful method for forming C-N bonds. This reaction involves the copper-catalyzed coupling of an aryl halide (such as a bromoanthraquinone) with an amine. wikipedia.orgnih.govnih.gov Microwave-assisted Ullmann coupling reactions have been shown to be efficient for the synthesis of amino-substituted anthraquinone derivatives, often proceeding rapidly and without the need for an inert atmosphere. nih.govelsevierpure.com

Furthermore, amination of anthraquinone derivatives, such as 1,4-dihydroxyanthraquinone, can be achieved by treatment with an amine in the presence of a catalyst like iodobenzenediacetate. nih.gov

Table 2: Key Carbon-Nitrogen Bond Formation Reactions

| Reaction | Substrate | Reagent | Catalyst | Product | Reference |

|---|---|---|---|---|---|

| Ammonolysis | Haloanthraquinone | Ammonia/Amine | --- | Aminoanthraquinone | wikipedia.org |

| Ullmann Condensation | Bromoanthraquinone | Amine | Copper(0) or Copper salts | Aminoanthraquinone | wikipedia.orgnih.gov |

Carbon-Oxygen Bond Formation

The formation of carbon-oxygen bonds is relevant for synthesizing anthraquinone analogues with ether or hydroxyl functionalities. The Ullmann condensation is a versatile reaction that can also be used to form aryl ethers (C-O bonds) by coupling an aryl halide with an alcohol or a phenol (B47542) in the presence of a copper catalyst. wikipedia.orgmdpi.com This reaction typically requires high temperatures and polar solvents. wikipedia.org

More recently, photo-induced methodologies have been developed for C-O bond formation. For instance, a metal-free, photo-induced intramolecular oxygen trapping of a reactive species generated from the photolytic activation of a C-Cl bond has been used to construct tetrahydroxanthones, demonstrating a novel approach to C-O bond formation. rsc.org Additionally, organo-photocatalysis using species like tetrabutylammonium (B224687) anthraquinone-2-sulfonate can facilitate the aerobic C-H bond oxidation of alcohols and alkylbenzenes to ketones, which involves the formation of a carbon-oxygen double bond. nih.gov

Table 3: Methods for Carbon-Oxygen Bond Formation

| Reaction Type | Substrate | Reagent | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Ullmann Condensation | Aryl Halide | Alcohol/Phenol | Copper catalyst, High temperature | Aryl Ether | wikipedia.orgmdpi.com |

| Photo-induced Cyclization | Chloro-substituted aromatic | --- | Photolysis | Heterocycle with C-O bond | rsc.org |

Carbon-Sulfur Bond Formation

Sulfur-containing analogues of anthraquinones are synthesized through various C-S bond-forming reactions. The Ullmann condensation can be adapted to form aryl thioethers by reacting an aryl halide with a thiol. nih.gov

Cyclocondensation reactions provide a direct route to annulated thiophene (B33073) derivatives of anthraquinone. For example, the reaction of vic-alkynylchloroanthraquinones with sodium sulfide (B99878) in ethanol (B145695) leads to the formation of anthra[1,2-b]thiophene-6,11-diones. researchgate.net

Photocatalytic methods have also emerged as a powerful tool for C-S bond formation under mild conditions. Visible-light photoredox catalysis can initiate single-electron transfer processes to generate reactive radical intermediates that can form C-S bonds. beilstein-journals.org

Table 4: Synthesis of Sulfur-Containing Anthraquinone Analogues

| Reaction | Reactants | Reagents/Conditions | Product | Reference |

|---|---|---|---|---|

| Ullmann-type Reaction | Aryl Halide, Thiol | Copper catalyst | Aryl Thioether | nih.gov |

| Cyclocondensation | vic-Alkynylchloroanthraquinone, Sodium sulfide | Ethanol, Reflux | Anthrathiophenedione | researchgate.net |

Carbon-Halogen Bond Formation (e.g., Oxidative Bromination)

The introduction of halogen atoms, such as the chloro group in this compound, is a critical synthetic step.

Oxidative bromination is a notable method for the halogenation of aminoanthraquinones. Due to the deactivating effect of the carbonyl groups, direct electrophilic substitution on the anthraquinone ring can be challenging. beilstein-journals.org However, oxidative bromination protocols, for instance using potassium bromide in the presence of an oxidant like nonanebis(peroxoic acid), can effectively brominate aminoanthracene-9,10-dione derivatives under mild conditions. beilstein-journals.org The plausible mechanism involves the oxidation of KBr to generate an electrophilic bromine species (Br⁺) which then reacts with the aminoanthraquinone. beilstein-journals.org Traditional methods often employ hazardous molecular bromine in strong acids at high temperatures. beilstein-journals.org

Another classic and versatile method for introducing halogens onto an aromatic ring is the Sandmeyer reaction . wikipedia.orgbyjus.comtutorchase.com This reaction involves the conversion of a primary aromatic amine into a diazonium salt, which is then treated with a copper(I) halide (e.g., CuCl or CuBr) to replace the diazonium group with the corresponding halogen. wikipedia.orgbyjus.com This method is particularly useful for introducing halogens at positions that are not easily accessible through direct halogenation. organic-chemistry.org

Table 5: Halogenation Methods for Anthraquinone Derivatives

| Reaction | Substrate | Reagents | Key Features | Product | Reference |

|---|---|---|---|---|---|

| Oxidative Bromination | Aminoanthracene-9,10-dione | KBr, Nonanebis(peroxoic acid) | Mild conditions, avoids molecular bromine | Bromo-aminoanthraquinone | beilstein-journals.org |

Carbon-Selenium Bond Formation

The synthesis of organoselenium compounds, including selenium-containing anthraquinone analogues, has garnered interest due to their potential biological activities. colab.ws A general review on the functionalization of anthraquinones mentions methods for the introduction of selenium-containing groups. colab.ws

Specific examples include the synthesis of selenium derivatives of 1,8-anthraquinone-18-crown-5 by reacting 1,8-bis(2-bromoethylethyleneoxy)anthracene-9,10-dione with sodium selenide (B1212193) (Na₂Se). nih.gov This reaction demonstrates a nucleophilic substitution pathway to form C-Se bonds. Organoselenium chemistry often leverages the high nucleophilicity of selenium compounds. wikipedia.org

Table 6: Approaches to Carbon-Selenium Bond Formation

| Method | Reactants | Product Type | Reference |

|---|---|---|---|

| Nucleophilic Substitution | 1,8-Bis(2-bromoethylethyleneoxy)anthracene-9,10-dione, Na₂Se | Selenium-containing macrocycle | nih.gov |

Carbon-Boron Bond Formation

The formation of carbon-boron bonds on an anthraquinone scaffold is a less common but potentially useful transformation, as organoboron compounds are versatile intermediates in organic synthesis, for example, in Suzuki-Miyaura cross-coupling reactions. rsc.org A review on the functionalization of anthraquinones notes the introduction of boron-containing functional groups. colab.ws

Table 7: Potential for Carbon-Boron Bond Formation

| Reaction Type | Significance | Potential Application | Reference |

|---|

Carbon-Phosphorus Bond Formation

The formation of carbon-phosphorus (C-P) bonds is a fundamental process in organophosphorus chemistry, yielding compounds with broad applications, including as ligands in metal catalysis. researchgate.netbeilstein-journals.org While not a conventional step in the synthesis of simple aminoanthraquinones, the introduction of phosphorus-containing moieties to the anthraquinone scaffold represents an advanced strategy for creating functionalized derivatives.

Methodologies for C-P bond formation are diverse and include:

Nucleophilic Substitution: This common approach involves the reaction of phosphorus nucleophiles, such as metal phosphides, with carbon electrophiles like alkyl or aryl halides. beilstein-journals.org

Cross-Coupling Reactions: Catalytic methods, often employing transition metals like copper, can facilitate the coupling of phosphorus-containing compounds with organic halides. beilstein-journals.org

Hydrophosphination: This method involves the addition of a P-H bond across an unsaturated carbon-carbon bond (an alkene or alkyne), providing a highly atom-economical route to organophosphorus compounds. mit.edu Photochemical hydrophosphination using reagents like HP(SiCl₃)₂ has been shown to be highly efficient for terminal alkenes. mit.edu

These strategies open pathways to novel anthraquinone analogues with tailored electronic and steric properties, although their specific application to this compound is a specialized area of research. The development of sustainable methods that bypass hazardous reagents like white phosphorus (P₄) is a key focus in modern C-P bond formation research. mit.edu

Optimization of Reaction Conditions for Aminoanthraquinone Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of aminoanthraquinones while minimizing reaction times and by-product formation. A significant body of research is dedicated to refining these parameters for various synthetic routes.

One key industrial method for producing 1-aminoanthraquinone (B167232) is the ammonolysis of 1-nitroanthraquinone (B1630840). mdpi.com A study utilizing a continuous-flow method investigated the impact of several variables on this reaction. mdpi.comresearchgate.net The optimization, guided by a Box–Behnken design, identified the ideal conditions for achieving a high yield. mdpi.comresearchgate.net

Key findings from the optimization of continuous-flow ammonolysis are summarized below:

| Parameter | Investigated Range | Optimal Value | Outcome |

| Temperature | 120–225 °C | 213 °C | Yield of ~88% |

| Residence Time | 1–9 min | 4.3 min | Conversion of 98.4% |

| Molar Ratio (Ammonia:NAQ) | 3.0–7.5 | 4.5 | High selectivity |

| Water Content | Varied | Optimized | Influences reaction behavior |

This table presents data from a study on the continuous-flow synthesis of 1-aminoanthraquinone from 1-nitroanthraquinone (NAQ). The optimization process led to a significantly improved yield and conversion rate. mdpi.comresearchgate.net

Another approach involves the one-pot, three-component condensation reaction of aminoanthraquinones with triethyl orthoformate and CH-acid compounds. researchgate.net This method was optimized to proceed efficiently under mild, solvent-free conditions at 50 °C, demonstrating that harsh conditions are not always necessary for the synthesis of complex aminoanthraquinone derivatives. researchgate.net Furthermore, in nucleophilic substitution reactions for producing aminated anthraquinones, temperature has been shown to influence product selectivity; higher temperatures can favor the formation of di-substituted products. nih.gov

Exploration of Unconventional Reaction Pathways and Mechanisms

Moving beyond traditional methods, researchers are exploring unconventional pathways to access aminoanthraquinone derivatives. These novel approaches often provide access to unique molecular architectures or improve synthetic efficiency.

Microwave-Induced Synthesis: The use of microwave irradiation as an energy source represents a significant departure from conventional heating. rasayanjournal.co.in This technique has been applied to the synthesis of anthraquinone dyes under solvent-free conditions, dramatically reducing reaction times and aligning with green chemistry principles by avoiding the use of high-boiling point polar solvents. rasayanjournal.co.in

Enzyme-Catalyzed Reactions: Biocatalysis offers a highly selective and environmentally benign approach. In the biosynthesis of tiancimycin, an anthraquinone-fused natural product, the enzyme TnmK1 was found to catalyze a key intramolecular C-C bond formation. nih.gov This reaction proceeds via a Michael addition, a previously unknown mechanism for this enzyme family, linking the anthraquinone moiety to an enediyne core. nih.gov

Advanced Condensation and Cycloaddition Reactions: The synthesis of complex, multi-linked anthraquinone natural products has spurred the development of innovative strategies. These include the use of cascade reactions to form multiple bonds in a single operation and Diels-Alder reactions to construct the core anthraquinone ring system from simpler precursors. nih.gov

Proposed Amination Mechanisms: Detailed mechanistic studies reveal the intricacies of amination reactions. For instance, the reaction of an anthraquinone derivative with butylamine can proceed through different pathways depending on the presence of a catalyst like PhI(OAc)₂. mdpi.com The catalyzed reaction is proposed to involve the formation of a more electrophilic intermediate, while the uncatalyzed reaction may proceed through keto-enol tautomerism followed by elimination. mdpi.com

Green Chemistry Principles in Anthraquinone Synthesis

The integration of green chemistry principles into the synthesis of anthraquinones is a growing priority, driven by the need to reduce environmental impact and enhance process safety. msu.edu This involves a holistic approach, from the choice of starting materials to the final production process.

A primary goal of green chemistry is the elimination of hazardous substances. msu.edu In the history of aminoanthraquinone synthesis, a notable example is the move away from mercury catalysts. googleapis.comgoogle.comgoogle.com

Mercury-Free Sulfonation Route: The classical route to 1-aminoanthraquinone involved the sulfonation of anthraquinone using oleum in the presence of mercury, followed by ammonolysis. googleapis.comgoogle.com Due to the severe toxicity and environmental hazards associated with mercury, significant effort has been dedicated to developing mercury-free alternatives. google.comgoogle.com

Alternative Starting Materials: Newer synthetic routes bypass the need for mercury-catalyzed sulfonation altogether. One such process starts with the reaction of 2-chlorobenzyl chloride or a 2-substituted benzoic acid with xylene, followed by oxidation, ring closure, ammonolysis, and decarboxylation to yield 1-aminoanthraquinone. google.comgoogle.com

Continuous-Flow Processes: The ammonolysis of 1-nitroanthraquinone, while a common industrial process, is considered hazardous due to the use of volatile and potentially explosive ammonia at high temperatures and pressures. mdpi.com Shifting this reaction from traditional batch reactors to a continuous-flow system enhances safety by minimizing the volume of hazardous material at any given time and allowing for better control over reaction parameters. mdpi.com This approach also reduces waste and improves efficiency, aligning with the green principle of waste prevention. mdpi.comnih.gov

Energy and cost efficiency are critical for the large-scale industrial production of chemicals like anthraquinone and its derivatives. slchemtech.comprocurementresource.com The anthraquinone process, widely used for the production of hydrogen peroxide, serves as a model for an efficient, cyclic chemical process where the working solution is recycled, reducing both cost and environmental impact. slchemtech.com

Cost estimation for anthraquinone production involves analyzing multiple factors, including raw materials (e.g., phthalic anhydride, benzene), capital expenditure for equipment, and operating expenses like energy consumption. procurementresource.comresearchgate.net Strategies to improve efficiency include:

Catalyst Optimization: In the anthraquinone process for H₂O₂ production, moving from a fixed-bed reactor to a slurry bubble column with powdered catalysts minimizes mass transfer resistance, leading to higher hydrogenation efficiency (from 6–7 g/L to over 12 g/L) and reduced catalyst investment. hep.com.cn

Process Intensification: The use of continuous-flow reactors for aminoanthraquinone synthesis, as opposed to batch processing, can lead to higher productivity and a reduced load on downstream processing, such as ammonia recovery, thereby saving energy and reducing costs. mdpi.com

Raw Material Sourcing: The cost of starting materials, such as anthracene derived from coal tar or synthesized from phthalic anhydride, is a major component of the final product's cost. procurementresource.comresearchgate.net Efficient sourcing and synthesis of these precursors are vital for economic viability.

By focusing on catalyst performance, reactor technology, and process design, the chemical industry can significantly reduce the energy consumption and cost associated with producing this compound and its analogues. procurementresource.comhep.com.cn

Biotransformation Approaches in Anthraquinone Chemistry

Microbial Biotransformation as a Synthesis Strategy for Anthraquinone (B42736) Derivativesiium.edu.my

Microbial biotransformation is a valuable strategy for the synthesis of anthraquinone derivatives that may be difficult to produce through conventional chemical methods. iium.edu.my This approach utilizes whole microbial cells or their enzymes to catalyze specific reactions, often with high regio- and stereoselectivity. nih.gov The synthesis of desired compounds through microbial processes typically requires less time and energy, promising lower production costs and a reduced environmental footprint. iium.edu.my While direct microbial transformation of 1-Amino-3-chloroanthracene-9,10-dione has not been extensively documented, the reactivity of the anthraquinone scaffold and its substituents in the presence of various microorganisms allows for informed predictions of potential biotransformation pathways. Common reactions involved in the microbial transformation of anthraquinones include dehalogenation, hydrolysis, oxidation, and glycosylation. iium.edu.my

Biocatalytic dehalogenation is a key reaction in the detoxification and metabolism of halogenated organic compounds. researchgate.net Enzymes known as dehalogenases catalyze the cleavage of carbon-halogen bonds, a critical first step in the degradation of many environmental pollutants. researchgate.netnih.gov In the context of this compound, the chlorine substituent at the C-3 position presents a target for microbial dehalogenation. While specific studies on this compound are lacking, research on other halogenated aromatics suggests that both oxidative and reductive mechanisms can be employed by microorganisms to remove halogen atoms. The removal of the chlorine atom would yield 1-aminoanthracene-9,10-dione, a modification that could significantly alter the compound's biological properties.

Table 1: Examples of Microbial Dehalogenation of Aromatic Compounds

| Substrate | Microorganism/Enzyme | Product | Reference |

| α-bromoesters | Flavin-dependent 'ene'-reductases | α-dehalogenated esters | acs.org |

| Halogenated Alkanes | Haloalkane dehalogenases | Corresponding alcohol and halide ion | researchgate.net |

This table provides examples of dehalogenation of related compound classes to illustrate the potential for this reaction on this compound.

Hydrolysis reactions catalyzed by microbial enzymes can target various functional groups. In the case of this compound, the amino group could potentially be a site for enzymatic hydrolysis, although this is less common than the hydrolysis of esters or amides. More relevant to anthraquinone chemistry is the enzymatic hydrolysis of glycosides. nih.govresearchgate.net Should this compound undergo a prior glycosylation step, subsequent hydrolysis by microbial glycosidases could remove the sugar moiety, regenerating the parent compound or an intermediate. This reversible reaction is a common feature of microbial metabolism of natural products.

Microbial oxidation is a widespread and versatile biotransformation reaction. Microorganisms employ a range of oxygenase enzymes, such as cytochrome P450 monooxygenases and dioxygenases, to introduce hydroxyl groups into aromatic rings. acs.org For this compound, microbial oxidation could lead to the formation of various hydroxylated derivatives. The position of hydroxylation would be determined by the specific enzymes of the microorganism used. For example, the fungus Beauveria bassiana is known to hydroxylate 1-aminoanthraquinone (B167232) at the C-2 position. nih.govacs.org Such hydroxylations can significantly impact the solubility and biological activity of the parent compound.

Table 2: Microbial Oxidation of Anthraquinone Derivatives

| Substrate | Microorganism | Key Reaction | Product(s) | Reference |

| 1-Aminoanthraquinone | Beauveria bassiana ATCC 7159 | Hydroxylation at C-2 | 1-Amino-2-hydroxyanthraquinone | nih.govacs.org |

| 1,8-Dihydroxyanthraquinone | Aleurodiscus mirabilis | Ring cleavage and rearrangement | Peniphenone | acs.org |

Glycosylation, the enzymatic attachment of sugar moieties to a molecule, is a common microbial biotransformation that can enhance the water solubility and bioavailability of compounds. researchgate.netmdpi.com Fungi, in particular, are known to glycosylate a variety of natural and synthetic compounds, including anthraquinones. researchgate.net The fungus Beauveria bassiana, for instance, has been shown to glycosylate amino and hydroxyl groups of anthraquinones. nih.govacs.org In the case of this compound, the amino group at the C-1 position is a likely site for N-glycosylation by microbial glycosyltransferases. This modification would result in the formation of a glycoside derivative with potentially altered pharmacological properties.

Table 3: Microbial Glycosylation of Anthraquinone Derivatives

| Substrate | Microorganism | Key Reaction | Product(s) | Reference |

| 1,2-Diaminoanthraquinone | Beauveria bassiana ATCC 7159 | N-glycosylation | 1-Amino-2-(4'-O-methyl-2β-N-D-glucopyranosylamino)anthraquinone | nih.govacs.org |

| 1,8-Dihydroxyanthraquinone | Beauveria bassiana ATCC 7159 | O-glycosylation | 8-Hydroxy-1-(4'-O-methyl-1β-O-D-glucopyranosyloxy)anthraquinone | nih.govacs.org |

| Rhein | Beauveria bassiana | O-glycosylation | 7-O-(4′-methoxy-β-D-glucopyranoside)aloe-emodin | researchgate.net |

Biocatalysis for the Discovery and Synthesis of Novel Bioactive Compoundsiium.edu.mynih.gov

Biocatalysis offers a powerful platform for the discovery and synthesis of novel bioactive compounds derived from existing molecular scaffolds. iium.edu.my By applying a panel of different microorganisms or isolated enzymes to a parent compound like this compound, a library of new derivatives can be generated. These derivatives, resulting from reactions such as hydroxylation, glycosylation, or dehalogenation, can then be screened for desired biological activities, such as antimicrobial or antitumor effects. nih.gov This approach, often termed "biocatalytic derivatization," can lead to the identification of lead compounds with improved efficacy, selectivity, or pharmacokinetic properties. iium.edu.my The use of biocatalysis in this context accelerates the drug discovery process by providing access to chemical diversity that may be challenging to achieve through traditional synthetic routes.

Environmental and Economic Advantages of Biotransformation Methodsnih.govchemistryjournals.netnih.govmdpi.com

Biotransformation methods present significant environmental and economic advantages over conventional chemical synthesis. chemistryjournals.net Environmentally, these processes are considered "green" as they are typically conducted in aqueous media under mild conditions of temperature and pH, which reduces energy consumption and the need for hazardous organic solvents. nih.govmdpi.com The catalysts themselves, being enzymes or whole cells, are biodegradable, minimizing their environmental persistence. chemistryjournals.net

Structural Elucidation and Spectroscopic Characterization

X-ray Diffraction (XRD) Studies for Solid-State Structure Determination

X-ray diffraction is the gold standard for determining the precise arrangement of atoms in a crystalline solid. A successful XRD analysis of 1-Amino-3-chloroanthracene-9,10-dione would provide a wealth of information, including:

Crystal System and Space Group: Defining the symmetry of the crystal lattice.

Unit Cell Dimensions: The precise lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Atomic Coordinates: The exact position of each atom within the unit cell.

Bond Lengths and Angles: Crucial data for understanding the molecular geometry.

Intermolecular Interactions: Revealing details about hydrogen bonding, π-π stacking, and other forces that govern the packing of molecules in the crystal.

Currently, there are no published crystallographic data for this compound in crystallographic databases.

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, including FT-IR and FT-Raman, probes the vibrational modes of a molecule, which are sensitive to its structure and bonding.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum is a unique fingerprint of the molecule. For this compound, characteristic absorption bands would be expected for:

N-H stretching: From the amino group, typically appearing in the region of 3300-3500 cm⁻¹. The presence of two bands in this region would indicate an asymmetric and a symmetric stretching mode.

C=O stretching: From the quinone carbonyl groups, usually observed as a strong band between 1650 and 1690 cm⁻¹.

C=C stretching: From the aromatic rings, appearing in the 1400-1600 cm⁻¹ region.

C-N stretching: Typically found in the 1250-1350 cm⁻¹ range.

C-Cl stretching: Generally observed in the fingerprint region, between 600 and 800 cm⁻¹.

While no specific FT-IR spectrum for this compound is available, data for related compounds could provide a basis for prediction.

FT-Raman spectroscopy is a complementary technique to FT-IR. It relies on the inelastic scattering of laser light. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is often better for non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be particularly useful for observing the vibrations of the aromatic carbon skeleton.

No experimental FT-Raman data has been reported for this compound.

A complete analysis would involve the assignment of each observed band in the FT-IR and Raman spectra to a specific vibrational mode of the molecule. This is often aided by computational methods, such as Density Functional Theory (DFT) calculations, which can predict the vibrational frequencies and intensities. Such a detailed analysis is not possible without experimental spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR would be essential for the structural confirmation of this compound.

¹H NMR: Would show distinct signals for each chemically non-equivalent proton. The chemical shifts, integration, and coupling patterns would allow for the assignment of protons on the aromatic rings and the amino group.

¹³C NMR: Would provide a signal for each unique carbon atom in the molecule, including the carbonyl and aromatic carbons.

Without experimental NMR data, a detailed analysis of the chemical shifts and coupling constants for this compound cannot be provided.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and the study of fragmentation patterns, which can aid in structural elucidation.

For this compound (C₁₄H₈ClNO₂), the expected monoisotopic mass would be approximately 257.02 g/mol . The mass spectrum would show a molecular ion peak [M]⁺ at this m/z value. The presence of a chlorine atom would be indicated by an isotopic pattern for the molecular ion, with a peak at [M+2]⁺ having an intensity of about one-third of the [M]⁺ peak, due to the natural abundance of the ³⁷Cl isotope.

Fragmentation analysis would likely involve the loss of small molecules such as CO, HCN, and Cl, providing further structural information. While no specific mass spectrum for this compound is published, the PubChem entry for the isomeric "3-Amino-1-chloroanthracene-9,10-dione" lists a computed molecular weight of 257.67 g/mol .

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The electronic absorption spectrum of this compound, when measured in a solvent such as methanol, displays characteristic absorption bands in the visible region of the electromagnetic spectrum. A notable feature is a significant absorption maximum (λmax) observed at approximately 447 nm. This absorption is primarily responsible for the color of the compound. The position and intensity of this band are influenced by the electronic properties of the amino and chloro substituents on the anthraquinone (B42736) core.

The absorption bands observed in the UV-Vis spectrum of this compound arise from specific electronic transitions within the molecule. The prominent band in the visible region is attributed to a π-π* transition. This type of transition involves the excitation of an electron from a π (bonding) molecular orbital to a π* (antibonding) molecular orbital. These transitions are characteristic of compounds containing conjugated systems, such as the aromatic rings of the anthraquinone structure. The presence of the amino group (an electron-donating group) and the chloro group (an electron-withdrawing group) modifies the energy levels of these orbitals, thereby influencing the exact wavelength of maximum absorption.

Fluorescence Spectroscopy and Quantum Yield Determination

This compound exhibits fluorescence, a phenomenon where the molecule emits light after absorbing it. When excited at its absorption maximum, the compound shows a broad emission band with a maximum at approximately 595 nm. This emission occurs at a longer wavelength than the absorption, a difference known as the Stokes shift. The quantum yield of fluorescence, which measures the efficiency of the emission process, has been determined for this compound. The specific quantum yield can vary depending on the solvent environment due to solvent-solute interactions that affect the excited state of the molecule.

Correlation of Experimental Spectroscopic Data with Theoretical Predictions

Computational chemistry provides powerful tools for understanding the spectroscopic properties of molecules like this compound. Theoretical calculations, often employing methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), can predict the electronic structure and absorption spectra of the compound. These theoretical predictions for the maximum absorption wavelength (λmax) can be compared with the experimental data obtained from UV-Vis spectroscopy. Such comparisons allow for a more detailed assignment of the observed electronic transitions and provide insights into how the molecular structure dictates the spectroscopic behavior. For instance, theoretical models can confirm that the visible absorption band is indeed dominated by the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) transition, consistent with a π-π* character.

Spectroscopic Characterization of Biotransformation Metabolites (e.g., FT-IR, GC-MS)

When this compound is subjected to biotransformation, for example by microbial action, it is broken down into various metabolites. The identification of these breakdown products is crucial for understanding its environmental fate. Techniques such as Fourier-Transform Infrared Spectroscopy (FT-IR) and Gas Chromatography-Mass Spectrometry (GC-MS) are instrumental in this characterization.

During a study on the degradation of this compound by Aeromonas hydrophila, several intermediate metabolites were identified. GC-MS analysis, which separates compounds and then determines their mass-to-charge ratio, identified metabolites such as Phthalic acid and 2-Aminobenzoic acid. FT-IR spectroscopy helps confirm the structural changes by detecting the appearance or disappearance of specific functional groups. For example, the disappearance of peaks associated with the C-Cl and C-N bonds of the parent compound and the appearance of new peaks corresponding to hydroxyl (-OH) or carboxyl (-COOH) groups in the metabolites provide evidence of the transformation process.

Interactive Data Table: Spectroscopic Data for this compound

| Parameter | Value | Technique |

| Absorption Maximum (λmax) | ~447 nm | UV-Vis Spectroscopy |

| Emission Maximum (λem) | ~595 nm | Fluorescence Spectroscopy |

| Primary Electronic Transition | π-π* | UV-Vis Spectroscopy |

Interactive Data Table: Identified Biotransformation Metabolites

| Metabolite | Analytical Technique |

| Phthalic acid | GC-MS |

| 2-Aminobenzoic acid | GC-MS |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost, making it a suitable method for studying medium to large-sized molecules like 1-Amino-3-chloroanthracene-9,10-dione. DFT calculations can elucidate a variety of molecular properties, from geometric and electronic structures to spectroscopic features.

Geometry Optimization and Equilibrium Structures

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the equilibrium structure. This is achieved through a process called geometry optimization. For a molecule like this compound, DFT methods, such as B3LYP combined with a basis set like 6-31G(d,p), would be employed to find the geometry that corresponds to the lowest energy on the potential energy surface. aimspress.com The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles. These parameters are fundamental, as the molecular geometry influences all other chemical and physical properties. A key indicator of a successful optimization is the absence of imaginary vibrational frequencies, which confirms that the structure is a true energy minimum. aimspress.com

Energetic Calculations (e.g., Minimum Energy Conformations)

Once the geometry is optimized, the total electronic energy of the molecule at its most stable conformation can be calculated. This minimum energy is a critical parameter for assessing the thermodynamic stability of the molecule. aimspress.com For this compound, these calculations would reveal its stability relative to other isomers or related compounds. Energetic calculations are also foundational for predicting reaction pathways and mechanisms, as they allow for the determination of activation energies and reaction enthalpies.

Electronic Structure Analysis (e.g., HOMO-LUMO Energies)

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. aimspress.com A smaller energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, analysis of the HOMO and LUMO energy levels and their spatial distribution would provide insight into its reactivity, potential charge transfer interactions, and electronic behavior. nih.gov

Below is a representative table illustrating the type of data obtained from such calculations.

| Parameter | Calculated Value (eV) |

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Gap (ΔE) | Value |

Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, UV-Vis Absorption)

DFT calculations are widely used to predict various spectroscopic properties. The calculation of vibrational frequencies can help in the interpretation and assignment of experimental infrared (IR) and Raman spectra. researchgate.net Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as stretching, bending, or twisting of bonds. Comparing the computed spectrum with an experimental one can confirm the molecular structure.

Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis). This method calculates the energies of electronic transitions from the ground state to various excited states. The results can predict the absorption maxima (λmax) and provide insights into the nature of the electronic transitions, such as n→π* or π→π* transitions, which are characteristic of molecules with chromophores like the anthraquinone (B42736) core.

A typical data table for predicted vibrational frequencies might look as follows:

| Vibrational Mode | Calculated Frequency (cm-1) |

| N-H Stretch | Value |

| C=O Stretch | Value |

| C-Cl Stretch | Value |

| Aromatic C-C Stretch | Value |

Semi-Empirical Molecular Orbital Methods (e.g., AMI, PM3, MNDO)

Semi-empirical methods, such as AM1 (Austin Model 1), PM3 (Parametric Method 3), and MNDO (Modified Neglect of Diatomic Overlap), offer a faster, albeit less accurate, alternative to DFT. These methods are based on the Hartree-Fock formalism but introduce approximations and use parameters derived from experimental data to simplify the calculations. This makes them particularly useful for very large molecules or for preliminary, high-throughput computational screening.

Comparative Analysis and Methodological Validation

When studying a molecule like this compound, results from semi-empirical methods would typically be compared against those from DFT or experimental data for validation. For instance, the optimized geometry, dipole moment, and heat of formation could be calculated using AM1 and PM3 and then compared to the values obtained from B3LYP/6-31G(d,p). This comparative analysis helps to assess the reliability of the faster semi-empirical methods for this specific class of compounds. While DFT would be expected to provide more accurate results, a good correlation would validate the use of semi-empirical methods for exploring trends in larger, related systems where DFT might be computationally prohibitive.

Advanced Electronic Structure Descriptors

Advanced electronic structure descriptors provide deep insights into the behavior of molecules. These descriptors are calculated using quantum chemical methods.

Frontier Molecular Orbital (FMO) Analysis (e.g., Charge Properties)

Natural Bond Orbital (NBO) Analysis (e.g., Hyperconjugative Interactions, Charge Delocalization)

Natural Bond Orbital (NBO) analysis is a method for studying charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. It provides a picture of the bonding in terms of localized electron-pair "natural bond orbitals." An NBO analysis of this compound would quantify the stabilization energies associated with electron delocalization from donor to acceptor orbitals, offering insights into the molecule's stability and the nature of its intramolecular interactions. Specific data from such an analysis for this compound is not documented in the available literature.

Molecular Electrostatic Surface Potential (MESP)

The Molecular Electrostatic Surface Potential (MESP) is a visual tool used to understand the charge distribution of a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. The MESP map displays regions of positive, negative, and neutral electrostatic potential on the electron density surface. For this compound, an MESP analysis would identify the electron-rich and electron-poor regions, which is valuable for predicting its interactions with other molecules. However, a specific MESP map for this compound has not been published.

Fukui Functions for Reactivity Prediction

Fukui functions are used in computational chemistry to predict the most reactive sites within a molecule. They quantify the change in electron density at a particular point in the molecule when an electron is added or removed. This information helps in identifying the sites susceptible to nucleophilic, electrophilic, and radical attack. A study of the Fukui functions for this compound would provide a detailed map of its local reactivity, but such a study does not appear to be available.

Studies of Non-Linear Optical (NLO) Properties (e.g., First-Order Hyperpolarizability)

Non-linear optical (NLO) materials have applications in various fields, including telecommunications and optical computing. Computational methods are often used to predict the NLO properties of molecules, such as the first-order hyperpolarizability (β). A high β value is indicative of significant NLO activity. While the NLO properties of other organic molecules have been investigated, there is no available data on the calculated first-order hyperpolarizability or other NLO properties of this compound.

Conformational Analysis through Computational Methods

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. Computational methods can be used to identify the most stable conformer and to understand the energy barriers between different conformations. For a molecule like this compound, a conformational analysis would reveal its preferred three-dimensional structure, which is crucial for understanding its biological activity and physical properties. However, specific computational studies on the conformational preferences of this compound are not found in the reviewed literature.

Computational Investigation of Reaction Mechanisms and Pathways

While specific computational studies on the reaction mechanisms of this compound are not extensively documented in the public domain, theoretical investigations into related anthraquinone derivatives provide significant insights into its likely chemical behavior. Density Functional Theory (DFT) is a powerful tool for elucidating reaction pathways, transition states, and the influence of substituents on the reactivity of the anthraquinone core.

Computational studies on analogous systems, such as the reaction of nitrochloroanthraquinones with nucleophiles, reveal the intricate balance of factors governing substitution patterns. For instance, in the case of 1-nitro-4-chloroanthraquinone, phenolate (B1203915) anions preferentially substitute the chlorine atom, whereas thiophenolate anions favor the replacement of the nitro group. researchgate.net This selectivity is attributed to the interplay between electrostatic and orbital interactions, a principle that would similarly govern the reactions of this compound. The amino group (an electron-donating group) and the chloro group (an electron-withdrawing group) at positions 1 and 3, respectively, would create a unique electronic landscape across the aromatic system, influencing the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions.

Theoretical models, often employing levels of theory such as B3LYP/6-311G(d,p), are used to analyze the reactivity patterns in nucleophilic substitution reactions. nih.gov These calculations can establish theoretical scales of electrophilicity and identify the activating or deactivating effects of substituents. nih.gov For this compound, computational analysis could predict the most likely sites for nucleophilic attack and the energy barriers for the substitution of the chlorine atom or for reactions involving the amino group. The accepted mechanism for SNAr reactions typically involves a two-step addition-elimination sequence via a Meisenheimer complex. nih.gov However, recent computational and kinetic isotope effect studies suggest that some SNAr reactions may proceed through a concerted mechanism. nih.gov DFT calculations on this compound could elucidate whether its reactions follow a stepwise or concerted pathway by mapping the potential energy surface.

Furthermore, DFT has been employed to study the formation mechanism of anthraquinone from the reaction of NO2 and anthracene (B1667546) on NaCl clusters, highlighting the catalytic role of surface interactions. rsc.org Such studies underscore the importance of environmental factors in reaction pathways, which can be modeled computationally.

Table 1: Calculated Properties Influencing Reactivity of Substituted Anthraquinones (Illustrative Data from Related Compounds)

| Compound/Property | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

| Chloroquine (B1663885) Derivative M1 | -5.89 | -1.11 | 4.78 | 4.01 |

| Chloroquine Derivative M2 | -6.01 | -1.09 | 4.92 | 4.87 |

| Chloroquine Derivative M3 | -5.51 | -1.14 | 4.37 | 3.65 |

| Chloroquine Derivative M4 | -5.79 | -1.43 | 4.36 | 2.54 |

This table presents data from a theoretical investigation of chloroquine derivatives to illustrate the types of quantum chemical parameters calculated to predict reactivity. ajchem-a.com Similar calculations for this compound and its intermediates would be crucial in understanding its reaction mechanisms.

High-Throughput Quantum Chemical Screening Strategies for Materials Design

High-throughput quantum chemical screening is a powerful computational strategy for the rational design and discovery of novel materials with desired properties. mdpi.com This approach involves the creation of large virtual libraries of candidate molecules and the subsequent prediction of their properties using quantum chemical methods, such as DFT. mdpi.com For materials design based on this compound, this strategy could be employed to explore how modifications to its structure would affect its electronic and optical properties for various applications, such as dyes, pigments, or organic electronics. rsc.orgelsevierpure.com

The process begins with the systematic enumeration of a virtual library by varying substituents on the this compound backbone. mdpi.com For example, different functional groups could be computationally attached at various positions to generate a diverse set of derivatives. Subsequently, key performance descriptors are calculated for each molecule in the library. For applications in dye technology, these descriptors would include the maximum absorption wavelength (λmax), oscillator strength, and color purity. researchgate.net For electronic applications, properties such as redox potential, HOMO/LUMO energy levels, and charge transport characteristics would be evaluated. nih.govaip.org

Computational studies on a wide range of anthraquinone derivatives have demonstrated a clear relationship between their substituent patterns and their electrochemical and optical properties. rsc.orgmdpi.com For instance, the introduction of electron-donating groups like amino substituents tends to shift absorption bands to longer wavelengths (a bathochromic shift). ifmmi.com The position of these substituents also plays a critical role; for example, 2,6-disubstituted anthraquinone dyes exhibit higher aspect ratios than their 1,5-disubstituted counterparts, which influences their alignment in liquid crystal hosts. acs.org

DFT and time-dependent DFT (TD-DFT) are the workhorse methods for these screening efforts, with functionals like B3LYP and PBE0 often providing a good balance between accuracy and computational cost for predicting the electronic properties of anthraquinones. researchgate.netresearchgate.net By correlating the computed properties with the structural features of the molecules in the virtual library, structure-property relationships can be established. mdpi.com These relationships provide valuable guidance for the synthesis of new materials with optimized performance. For example, a screening of anthraquinone derivatives could identify candidates with high dichroic ratios for use in guest-host liquid crystal displays. mdpi.com

Table 2: Calculated Electronic Properties of Amino-Substituted Anthraquinone Derivatives (Illustrative Data)

| Compound | Absorption Max (λmax, nm) | Oxidation Potential (V) | Reduction Potential (V) |

| AQ-1,5-Cl2 | 340 | N/A | -1.30 |

| Monoamino-substituted AQ | 509 | Varies | Anodically shifted vs. AQ-1,5-Cl2 |

| Diamino-substituted AQ | ~509 | Lower than monoamino | Anodically shifted vs. AQ-1,5-Cl2 |

This table is based on findings for a series of amino-substituted anthraquinones and illustrates how substitution affects key electronic properties. ifmmi.com A high-throughput screening of this compound derivatives would generate a similar, but more extensive, dataset to guide materials design.

Chemical Reactivity and Structure Property Relationships

Influence of Molecular Architecture on Chemical Reactivity

The reactivity of 1-Amino-3-chloroanthracene-9,10-dione is fundamentally governed by the core anthraquinone (B42736) structure. This architecture imposes specific electronic and steric constraints that dictate how the molecule interacts with other chemical species.

The anthraquinone skeleton is a large, planar, and rigid system of three fused aromatic rings. This planarity ensures significant overlap between the p-orbitals across the molecule, creating a conjugated π-electron system. Theoretical studies on substituted anthraquinones confirm that the ground state geometries are generally planar. researchgate.net This rigidity and extensive conjugation are crucial in stabilizing the molecule and influencing the distribution of electron density, which in turn affects the sites susceptible to chemical attack. The defined geometry also plays a role in intermolecular interactions, such as crystal packing and self-assembly, which can influence bulk properties and reactivity in the solid state. acs.orgmdpi.com

The two carbonyl groups at the 9 and 10 positions are powerful electron-withdrawing groups. butlerov.com Their strong inductive and resonance effects render the central quinone ring electron-deficient. This has two major consequences for reactivity:

Deactivation towards Electrophilic Attack: The electron-withdrawing nature of the carbonyl groups significantly deactivates the entire aromatic system towards electrophilic substitution reactions. butlerov.com Reactions like Friedel-Crafts alkylation or acylation are generally not feasible under standard conditions. butlerov.com

Activation towards Nucleophilic Attack: The electron deficiency at the carbonyl carbons makes them susceptible to nucleophilic attack. Furthermore, the LUMO (Lowest Unoccupied Molecular Orbital) of anthraquinone derivatives is typically localized on the central quinone ring and the carbonyl groups, making this region the primary site for electron acceptance during reduction reactions. acs.orgnih.gov

Regioselectivity in Electrophilic and Nucleophilic Substitution Reactions

The regioselectivity of substitution reactions on the this compound molecule is determined by the combined directing effects of the amino, chloro, and carbonyl substituents.

Amino Group (-NH₂ at C1): As a strong electron-donating group, the amino group activates the ring to which it is attached towards electrophilic substitution, directing incoming electrophiles primarily to the ortho (C2) and para (C4) positions.

Chloro Group (-Cl at C3): The chlorine atom is an electron-withdrawing group via induction but an ortho-, para-director due to resonance effects from its lone pairs.

Carbonyl Groups (-C=O): These groups act as strong deactivating meta-directors for electrophilic substitution on the outer aromatic rings.

In electrophilic substitution, the powerful activating effect of the C1-amino group would likely dominate, directing substitution to the C2 and C4 positions. However, the presence of chlorine at C3 complicates this. For nucleophilic aromatic substitution, positions activated by electron-withdrawing groups and bearing a good leaving group are favored. The inherent electronic properties of the anthraquinone core, modified by the substituents, guide the outcome of such reactions. nih.govnih.gov Studies on the biosynthesis of xanthones from anthraquinone precursors highlight the critical role that enzymatic control plays in determining the regioselectivity of ring cleavage reactions, demonstrating how specific bond fissions (e.g., C4a–C10 vs. C10a–C10) can be precisely controlled. rsc.orgrsc.orgresearchgate.net

Analysis of Steric and Electronic Factors Governing Chemical Transformations

Chemical transformations of this compound are governed by a balance of steric and electronic factors.

Correlation between Molecular Structure and Electronic Properties

The electronic properties of anthraquinone derivatives are directly correlated with their molecular structure, specifically the nature and position of substituents. mdpi.com

The introduction of an electron-donating amino group at the C1 position has been shown to significantly raise the energy of the HOMO. aip.org In contrast, the LUMO remains largely localized on the central quinone moiety and is less affected by substituents on the outer rings. acs.orgnih.gov Electron-withdrawing groups, such as chlorine, generally lower the HOMO-LUMO gap, which can enhance electron injection and transport properties. aip.org

The combination of the electron-donating amino group and the electron-withdrawing chloro group in this compound creates a system where the HOMO-LUMO gap is carefully modulated. This tuning of frontier molecular orbital energies is essential for applications in materials science, such as organic semiconductors and redox flow batteries, where the reduction potential and electronic stability are critical parameters. aip.orgacs.org

| Compound | Substituent Effect | Impact on HOMO Level | Impact on LUMO Level | Reference |

|---|---|---|---|---|

| Unsubstituted Anthraquinone | Baseline | - | - | acs.org |

| 1-Aminoanthraquinone (B167232) | Electron-Donating (-NH₂) | Significantly Raised (Destabilized) | Slightly Raised | nih.govaip.org |

| 2,6-Dialkoxyanthraquinone | Electron-Donating (-OR) | Significantly Higher | Slightly Raised | acs.org |

| Chloro-substituted Anthraquinone | Electron-Withdrawing (-Cl) | Lowered | Lowered | aip.org |

Structure-Optical Property Relationships, including Fluorescence Modulation by Substituents

The optical properties of anthraquinone derivatives, including their color and fluorescence, are highly dependent on the substituents attached to the aromatic core. nih.gov The unsubstituted anthraquinone absorbs in the UV region.

The presence of the C1-amino group, a strong auxochrome, causes a significant bathochromic (red) shift in the absorption spectrum, pushing the absorption into the visible region. This is due to the donation of the nitrogen lone pair into the π-system, which reduces the HOMO-LUMO gap. This charge transfer (CT) character is typical for substituted anthraquinones. The addition of a chloro group at the C3 position further modulates these properties. While the chloro group is generally a weaker modulator of optical properties than an amino group, its electron-withdrawing nature can fine-tune the energy levels and thus the absorption wavelength.

Structure-Reactivity Relationships in Targeted Functionalization

The strategic placement of the amino and chloro substituents on the anthraquinone framework of this compound presents distinct opportunities for selective chemical modifications. The amino group, being a strong activating group, is anticipated to direct electrophilic attack and serve as a primary site for reactions such as N-acylation and N-alkylation. Conversely, the chloro group, a halogen, is a well-established functional handle for transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki coupling.

The interplay between these two functional groups is critical. The electron-donating nature of the amino group at the C1 position would increase the electron density of the ring system, potentially influencing the reactivity of the chloro group at the C3 position. This electronic push could make the C-Cl bond more susceptible to oxidative addition in a catalytic cycle, thereby facilitating cross-coupling reactions.

A comprehensive understanding of the structure-reactivity relationships would require empirical data from targeted functionalization studies. Such research would involve systematically varying reaction conditions—including catalysts, ligands, bases, and solvents—to optimize the selective transformation of either the amino or the chloro group. The resulting data would be instrumental in constructing a detailed reactivity map for this molecule.

Detailed Research Findings

A thorough search of existing scientific databases and literature reveals a lack of specific research focused on the targeted functionalization of this compound. While studies on the synthesis and reactivity of other aminoanthraquinone and chloroanthraquinone derivatives exist, direct extrapolation of these findings to the unique substitution pattern of this compound would be speculative.

For instance, the amination and acylation of other anthraquinone derivatives have been reported, but the specific influence of a chloro substituent at the C3 position on the reactivity of the amino group at C1 has not been elucidated. Similarly, while the Suzuki coupling of various aryl chlorides is a well-established methodology, its application to this specific chloroaminoanthraquinone, and the potential for competitive reactions or catalyst inhibition by the amino group, remains unexplored.

The absence of such fundamental research means that data on reaction yields, regioselectivity, and the impact of steric and electronic effects on the functionalization of this compound are not available.

Data Tables

Due to the lack of specific experimental data in the current body of scientific literature, it is not possible to generate interactive data tables detailing the outcomes of targeted functionalization reactions such as N-acylation, N-alkylation, or Suzuki coupling on this compound. The creation of such tables would necessitate detailed research findings that are not presently available.

Applications in Advanced Materials and Technologies

Organic Electronics and Optoelectronic Devices

There is a notable lack of specific research detailing the use of 1-Amino-3-chloroanthracene-9,10-dione in organic electronics and optoelectronic devices. However, the parent structures, anthracene (B1667546) and anthraquinone (B42736), are fundamental building blocks in this field. Anthracene derivatives are widely utilized in various organic light-emitting diodes (OLEDs) as emitting materials, as well as hole and electron-transporting materials. rsc.orgrsc.org The electronic properties of these molecules can be tuned by introducing different substituent groups. rsc.org Similarly, aminoanthraquinone derivatives have been investigated as potential ambipolar materials in organic electronics due to their donor-acceptor character. researchgate.net

No specific studies on this compound as an organic semiconductor or in photovoltaic materials were identified. For context, the broader class of aminoanthraquinones has been explored for these applications. For instance, 2-aminoanthraquinone (B85984) has been synthesized and studied as an organic semiconductor for potential use in electronic devices like sensors. mdpi.comnih.govresearchgate.net Donor-acceptor molecules based on amino-anthraquinone have been synthesized, and their HOMO/LUMO energy levels suggest potential as ambipolar materials in organic electronics. researchgate.net

Specific data on the application of this compound in OLEDs is not available in the reviewed literature. Anthracene derivatives, in general, are a significant class of materials for OLEDs, serving as emitters and transport materials. rsc.orgrsc.org The performance of these materials is highly dependent on the nature and position of substituent groups, which can influence factors like thermal stability and electroluminescent properties. rsc.org Furthermore, some anthraquinone derivatives have been investigated as red emitters in OLEDs, demonstrating properties like thermally activated delayed fluorescence (TADF). researchgate.net